molecular formula C6H8F3N3 B2523070 (1R,2R)-1-(Azidomethyl)-2-(trifluoromethyl)cyclobutane CAS No. 2418593-81-2

(1R,2R)-1-(Azidomethyl)-2-(trifluoromethyl)cyclobutane

Cat. No. B2523070
CAS RN: 2418593-81-2
M. Wt: 179.146
InChI Key: RVSGBQAVSDVDMB-CRCLSJGQSA-N
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Description

(1R,2R)-1-(Azidomethyl)-2-(trifluoromethyl)cyclobutane is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is a cyclobutane derivative that contains both an azido and a trifluoromethyl group, which makes it highly reactive and useful in a variety of research applications.

Scientific Research Applications

Organocatalysis

EN300-26690472 belongs to the class of (thio)urea derivatives, which have gained prominence as organocatalysts in organic chemistry. Specifically, Schreiner’s thiourea, featuring the 3,5-bis(trifluoromethyl)phenyl motif, has emerged as a powerful catalyst. These compounds activate substrates and stabilize developing negative charges (e.g., oxyanions) during reactions. Researchers have harnessed Schreiner’s thiourea for promoting various organic transformations, making it a valuable tool in synthetic chemistry .

H-Bond Catalysts

The 3,5-bis(trifluoromethyl)phenyl motif within EN300-26690472 is widely employed in H-bond catalysts. These catalysts facilitate reactions by forming hydrogen bonds with substrates, enhancing selectivity and efficiency. As a result, EN300-26690472 contributes significantly to the development of novel synthetic methodologies .

Nitrogen Atom Deletion

EN300-26690472 has found application in skeletal editing of organic molecules by nitrogen atom deletion. This strategy involves using an anomeric N-pivaloyloxy-N-alkoxyamide amide, inspired by the work of Prof. Levin and colleagues. By selectively removing nitrogen atoms, researchers can modify complex molecules, opening up new avenues for drug discovery and chemical synthesis .

Medicinal Chemistry

Exploring EN300-26690472’s potential in drug design and development is crucial. Researchers investigate its interactions with biological targets, aiming to create novel pharmaceutical agents. The compound’s unique structure and reactivity may lead to breakthroughs in treating various diseases .

Materials Science

EN300-26690472’s trifluoromethyl-substituted cyclobutane scaffold could inspire innovative materials. Researchers explore its use in designing functional polymers, supramolecular assemblies, and advanced materials with tailored properties. Applications may range from optoelectronics to drug delivery systems .

Photochemistry

Given its azidomethyl group, EN300-26690472 may participate in photochemical reactions. Researchers investigate its behavior under UV or visible light irradiation, potentially leading to light-triggered transformations or photopharmacology applications .

properties

IUPAC Name

(1R,2R)-1-(azidomethyl)-2-(trifluoromethyl)cyclobutane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3N3/c7-6(8,9)5-2-1-4(5)3-11-12-10/h4-5H,1-3H2/t4-,5+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVSGBQAVSDVDMB-CRCLSJGQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1CN=[N+]=[N-])C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H]1CN=[N+]=[N-])C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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